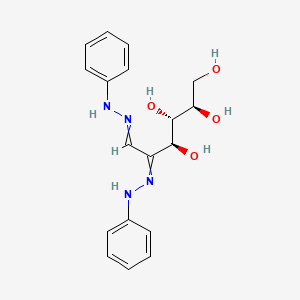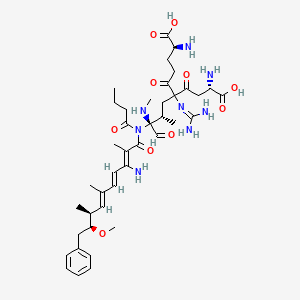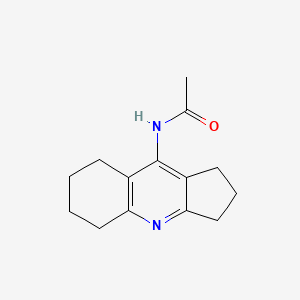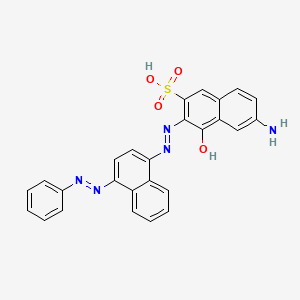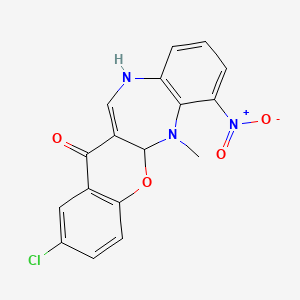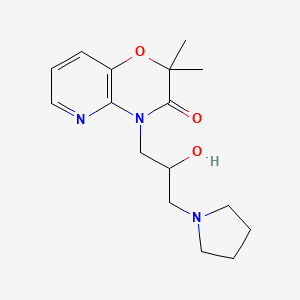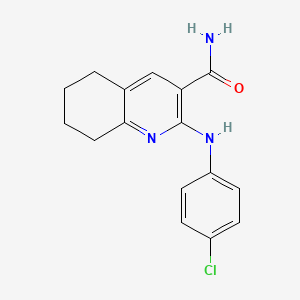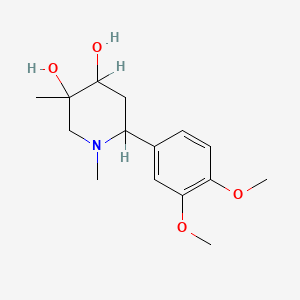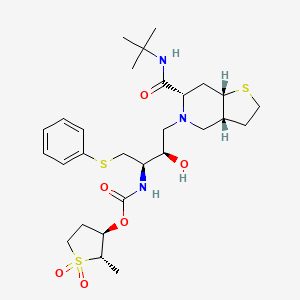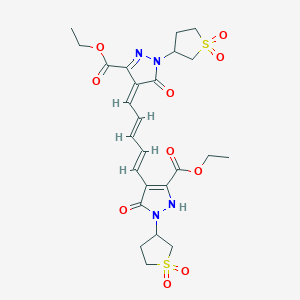
1H-Pyrazole-3-carboxylic acid, 4-(5-(3-(ethoxycarbonyl)-5-hydroxy-1-(tetrahydro-3-thienyl)-1H-pyrazol-4-yl)-2,4-pentadienylidene)-4,5-dihydro-5-oxo-1-(tetrahydro-3-thienyl)-, ethyl ester, S,S,S',S'-tetraoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3-carboxylic acid, 4-(5-(3-(ethoxycarbonyl)-5-hydroxy-1-(tetrahydro-3-thienyl)-1H-pyrazol-4-yl)-2,4-pentadienylidene)-4,5-dihydro-5-oxo-1-(tetrahydro-3-thienyl)-, ethyl ester, S,S,S’,S’-tetraoxide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features multiple functional groups, including pyrazole, carboxylic acid, and ethyl ester, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include pyrazole derivatives, carboxylic acids, and ethyl esters. Common synthetic routes may involve:
Condensation Reactions: Combining pyrazole derivatives with carboxylic acids under acidic or basic conditions.
Esterification: Forming the ethyl ester group through the reaction of carboxylic acids with ethanol in the presence of a catalyst.
Functional Group Modifications: Introducing hydroxyl and thienyl groups through specific reagents and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for esterification and condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets and pathways.
Medicine
In medicine, this compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazole-3-carboxylic acid derivatives: Compounds with similar pyrazole and carboxylic acid groups.
Ethyl ester derivatives: Compounds containing ethyl ester functional groups.
Thienyl-containing compounds: Compounds with thienyl groups.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with diverse molecular targets sets it apart from similar compounds.
Propriétés
Numéro CAS |
84100-58-3 |
|---|---|
Formule moléculaire |
C25H30N4O10S2 |
Poids moléculaire |
610.7 g/mol |
Nom IUPAC |
ethyl (4Z)-1-(1,1-dioxothiolan-3-yl)-4-[(2E,4E)-5-[2-(1,1-dioxothiolan-3-yl)-5-ethoxycarbonyl-3-oxo-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxopyrazole-3-carboxylate |
InChI |
InChI=1S/C25H30N4O10S2/c1-3-38-24(32)20-18(22(30)28(26-20)16-10-12-40(34,35)14-16)8-6-5-7-9-19-21(25(33)39-4-2)27-29(23(19)31)17-11-13-41(36,37)15-17/h5-9,16-17,26H,3-4,10-15H2,1-2H3/b7-5+,8-6+,19-9- |
Clé InChI |
RUJMFYHBFHJANS-VSOMHYOBSA-N |
SMILES isomérique |
CCOC(=O)C1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)/C=C/C=C/C=C\3/C(=NN(C3=O)C4CCS(=O)(=O)C4)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=CC=CC=C3C(=NN(C3=O)C4CCS(=O)(=O)C4)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



